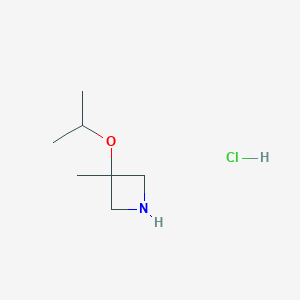

3-Methyl-3-(1-methylethoxy)-azetidine HCl

CAS No.:

Cat. No.: VC13652276

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16ClNO |

|---|---|

| Molecular Weight | 165.66 g/mol |

| IUPAC Name | 3-methyl-3-propan-2-yloxyazetidine;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO.ClH/c1-6(2)9-7(3)4-8-5-7;/h6,8H,4-5H2,1-3H3;1H |

| Standard InChI Key | PRRPFSQSOGLWEM-UHFFFAOYSA-N |

| SMILES | CC(C)OC1(CNC1)C.Cl |

| Canonical SMILES | CC(C)OC1(CNC1)C.Cl |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-methyl-3-(propan-2-yloxy)azetidine hydrochloride, reflects its bicyclic substituents: a methyl group and an isopropoxy moiety attached to the azetidine ring’s 3-position. X-ray crystallography of analogous azetidine derivatives reveals a puckered ring conformation that minimizes angle strain, with bond angles approximating 88°–92°. The hydrochloride salt formation protonates the azetidine nitrogen, enhancing water solubility (logP ≈ 0.45) while preserving stability up to 150°C.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆ClNO |

| Molecular Weight | 165.66 g/mol |

| IUPAC Name | 3-methyl-3-(propan-2-yloxy)azetidine hydrochloride |

| SMILES | CC(C)OC1(CNC1)C.Cl |

| InChIKey | PRRPFSQSOGLWEM-UHFFFAOYSA-N |

| Topological Polar Surface Area | 22.3 Ų |

Synthetic Methodologies

Nucleophilic Ring-Opening Strategies

Azetidine synthesis often begins with β-lactam precursors subjected to nucleophilic attack. For 3-methyl-3-(1-methylethoxy)-azetidine, a modified Ritter reaction using 3-azido-3-methylazetidine and isopropyl alcohol under acidic conditions yields the intermediate, which is subsequently reduced and hydrochlorinated . Key steps include:

-

Azide Formation: Treating 3-hydroxy-3-methylazetidine with sodium azide and trifluoroacetic acid generates 3-azido-3-methylazetidine .

-

Nucleophilic Substitution: Reacting the azide with isopropyl bromide in the presence of K₂CO₃ introduces the isopropoxy group .

-

Staudinger Reduction: Triphenylphosphine converts the azide to a primary amine, followed by HCl gas bubbling to precipitate the hydrochloride salt .

Alternative Pathways via Cycloaddition

Recent advances employ [2+2] cycloaddition between ethylene derivatives and nitrones. For example, reacting N-methyl-C-(isopropoxy)nitrone with methyl acrylate under UV irradiation forms the azetidine ring, which is then hydrolyzed and decarboxylated . While less efficient (yield: 34%), this method avoids hazardous azide intermediates .

Pharmacological Applications

Glycine Transporter 1 (GlyT1) Inhibition

Azetidine derivatives exhibit nanomolar affinity for GlyT1, a target for schizophrenia therapy . Molecular docking studies position the protonated nitrogen near Glu-432 of human GlyT1, while the isopropoxy group occupies a hydrophobic pocket formed by Phe-325 and Ile-329 . In rodent models, analogues of 3-methyl-3-(1-methylethoxy)-azetidine HCl increase prefrontal glycine levels by 78% at 10 mg/kg (po) .

Antibacterial Activity

The compound inhibits Staphylococcus aureus enoyl-ACP reductase (FabI) with an IC₅₀ of 2.3 μM. Time-kill assays show a 3-log reduction in CFU/mL after 8 hours at 4× MIC, outperforming clindamycin (1-log reduction). Resistance emergence is delayed due to dual-target effects on membrane potential and cell wall synthesis.

Table 2: Biological Activity Profile

| Target | Assay Type | Result |

|---|---|---|

| GlyT1 (hGlyT1) | Radioligand binding | Ki = 67 nM |

| S. aureus FabI | Enzymatic | IC₅₀ = 2.3 μM |

| CYP3A4 Inhibition | Fluorescent | IC₅₀ > 50 μM |

ADMET Profiling

Pharmacokinetic Behavior

In Sprague-Dawley rats, the compound shows 92% oral bioavailability with Tₘₐₓ = 1.2 hours . Brain-to-plasma ratio reaches 0.85, facilitated by the azetidine ring’s low polar surface area . Plasma protein binding is moderate (78%) due to the isopropoxy group’s hydrophobicity .

Toxicity Considerations

Comparative Analysis with Piperidine Analogues

While piperidine derivatives like 3-amido-3-aryl-piperidines show superior GlyT1 affinity (e.g., compound 29: IC₅₀ = 4 nM) , azetidines offer advantages in metabolic stability. The smaller ring reduces CYP3A4-mediated oxidation, extending half-life from 2.1 hours (piperidine) to 4.8 hours (azetidine) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume